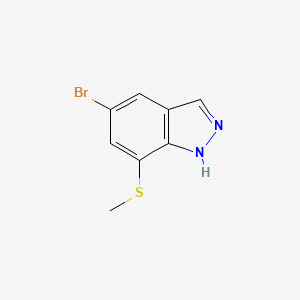![molecular formula C21H23N3O2S B13843815 2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13843815.png)
2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one typically involves multi-step organic reactions
Formation of Thieno[3,2-c]pyridine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the fused ring system.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thieno[3,2-c]pyridine intermediate.
Acetylation: The final step involves the acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thieno[3,2-c]pyridine core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly as a lead compound for designing new drugs.
Biological Studies: It is used in various biological assays to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a similar piperazine moiety but different core structure.
4-(Piperazin-1-yl)methylbenzonitrile: Another compound with a piperazine ring but different substituents.
Uniqueness
2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one is unique due to its specific thieno[3,2-c]pyridine core and the presence of both acetyl and piperazine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C21H23N3O2S |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
2-[(4-acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C21H23N3O2S/c1-15(25)24-10-8-23(9-11-24)13-17-12-18-20(27-17)19(14-22(2)21(18)26)16-6-4-3-5-7-16/h3-7,12,14H,8-11,13H2,1-2H3 |
Clave InChI |
MRKVGPZBCMCJST-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=CN(C3=O)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




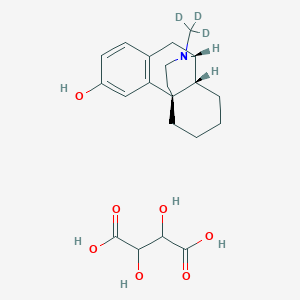
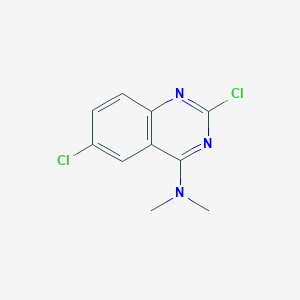

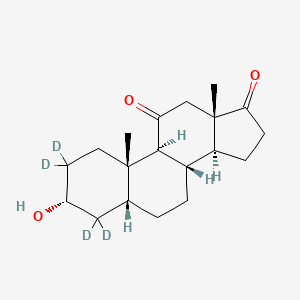

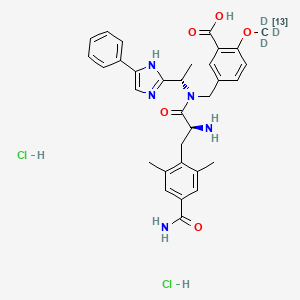
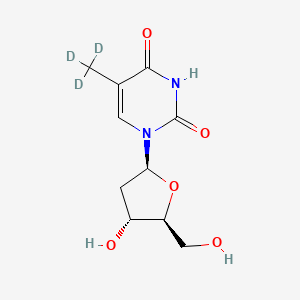
![Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate](/img/structure/B13843781.png)
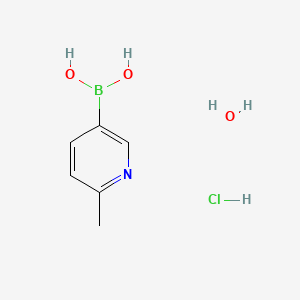
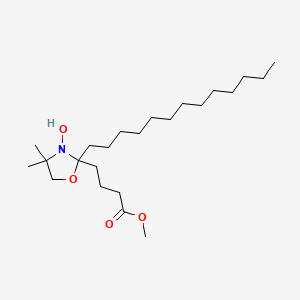
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13843796.png)
